1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one
Overview
Description
1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butenone moiety.
Mechanism of Action
Target of Action
The primary target of 1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one is involved in the Suzuki–Miyaura coupling . This compound is used as a ligand in the preparation of ternary lanthanide (Ln) complexes .
Mode of Action
The compound interacts with its targets through a condensation reaction . It is used in the synthesis of series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction . It also assists in the oxidative ortho -C-H borylation of arenes under palladium catalysis .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the cross-coupling of organoboron compounds with organic halides or triflates using a palladium catalyst .
Pharmacokinetics
The compound’slipophilicity and water solubility would play a significant role in its absorption, distribution, metabolism, and excretion .
Result of Action
The compound’s action results in the formation of NNO ketoimines bearing trifluoromethyl substituents . It also leads to the formation of ternary lanthanide (Ln) complexes .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst . The compound’s stability and efficacy can also be affected by the reaction conditions, such as temperature and the presence of other reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts, such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another common method is the Suzuki–Miyaura coupling, which involves the reaction of boron reagents with aryl halides under palladium catalysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone moiety to butanol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under mild conditions.
Major Products: The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted phenyl derivatives .
Scientific Research Applications
1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Fluoxetine: A well-known antidepressant that also contains a trifluoromethyl group.
Celecoxib: An anti-inflammatory drug with a trifluoromethylated phenyl ring.
Trifluoromethylpyridine: Used in the synthesis of various agrochemicals.
Uniqueness: 1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the trifluoromethyl group and the butenone moiety allows for versatile applications and interactions that are not observed in other similar compounds .
Properties
IUPAC Name |
(E)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c1-8(15)2-3-9-4-6-10(7-5-9)11(12,13)14/h2-7H,1H3/b3-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVQEHOBDSECPV-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70876673 | |
Record name | 3-Buten-2-one,4-(4-CF3-phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70876673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80992-93-4 | |
Record name | 3-Buten-2-one,4-(4-CF3-phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70876673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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